molecular formula C19H23NO5 B268169 N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide

N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide

Cat. No. B268169
M. Wt: 345.4 g/mol
InChI Key: IQHSHORGLXPIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in several cellular processes, including glycogen metabolism, gene expression, and cell differentiation.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide inhibits N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamideβ, which is involved in several cellular processes. N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamideβ regulates the activity of various transcription factors, including β-catenin, which is involved in cell proliferation and differentiation. Inhibition of N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamideβ leads to the accumulation of β-catenin, which can promote cell survival and proliferation. Additionally, N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamideβ is involved in the regulation of glycogen metabolism, and its inhibition can lead to increased glycogen synthesis.
Biochemical and physiological effects:
N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of β-catenin, leading to increased cell proliferation and survival. It also increases glycogen synthesis by inhibiting N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamideβ, leading to increased glycogen storage in cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide in lab experiments is its specificity for N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamideβ. This allows for precise manipulation of N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamideβ activity in cells. However, one limitation is that its effects on other cellular processes may also be affected, leading to potential off-target effects. Additionally, the compound's solubility in water is limited, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the use of N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide in scientific research. One potential area of focus is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, its potential role in regulating glucose metabolism and insulin signaling makes it a potential target for the treatment of diabetes. Further research is also needed to better understand its anti-tumor properties and potential use in cancer therapy. Finally, the development of more soluble derivatives of N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide could improve its use in experimental conditions.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide involves the reaction between 2,5-dimethoxyaniline and 4-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified through recrystallization.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has anti-tumor properties and has been investigated for its potential use in cancer therapy. Additionally, it has been studied for its role in regulating glucose metabolism and insulin signaling, making it a potential target for the treatment of diabetes.

properties

Product Name

N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C19H23NO5/c1-4-24-11-12-25-15-7-5-14(6-8-15)19(21)20-17-13-16(22-2)9-10-18(17)23-3/h5-10,13H,4,11-12H2,1-3H3,(H,20,21)

InChI Key

IQHSHORGLXPIHR-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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